molecular formula C10H20N2 B1484533 1-(2-Methylpyrrolidin-3-yl)piperidine CAS No. 1862447-22-0

1-(2-Methylpyrrolidin-3-yl)piperidine

Cat. No.: B1484533
CAS No.: 1862447-22-0
M. Wt: 168.28 g/mol
InChI Key: DUBHFSUJTMTSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methylpyrrolidin-3-yl)piperidine is a heterocyclic organic compound that features both a piperidine and a pyrrolidine ring. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with different biological targets, making it a valuable subject of study in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylpyrrolidin-3-yl)piperidine typically involves the formation of the piperidine and pyrrolidine rings through cyclization reactions. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another approach involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of piperidine derivatives often employs efficient and cost-effective methods. For instance, a one-pot preparation of cyclic amines via efficient chlorination of amino alcohols with SOCl2 obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . This method is advantageous for large-scale production due to its simplicity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-3-yl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4 and reducing agents like NaBH4. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include pyrrolidin-2-ones and other substituted piperidine derivatives .

Scientific Research Applications

1-(2-Methylpyrrolidin-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrrolidin-3-yl)piperidine involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to different biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrrolidine derivatives, such as:

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

1-(2-Methylpyrrolidin-3-yl)piperidine is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in drug discovery and development .

Properties

IUPAC Name

1-(2-methylpyrrolidin-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-9-10(5-6-11-9)12-7-3-2-4-8-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUBHFSUJTMTSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCN1)N2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
1-(2-Methylpyrrolidin-3-yl)piperidine

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